

An In-depth Technical Guide to 3-Mercapto-3-methylbutyl-d6 Formate

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Compound of Interest

Compound Name: 3-Mercapto-3-methylbutyl-d6
Formate

Cat. No.: B587900

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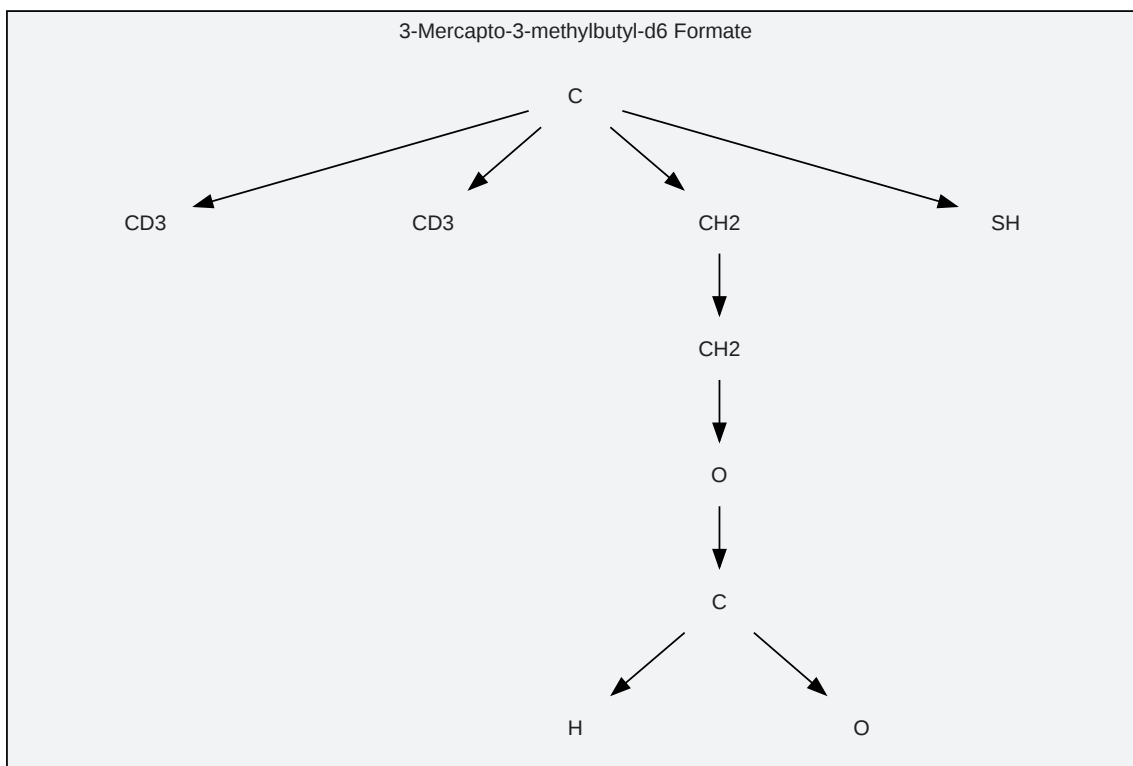
This technical guide provides a comprehensive overview of **3-Mercapto-3-methylbutyl-d6 Formate**, a deuterated isotopologue of the impactful aroma compound, 3-Mercapto-3-methylbutyl formate. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, flavor science, and drug development who require detailed information on the chemical structure, properties, and synthesis of this labeled compound.

Chemical Structure and Formula

3-Mercapto-3-methylbutyl-d6 Formate is the deuterium-labeled version of 3-Mercapto-3-methylbutyl formate, where six hydrogen atoms on the two methyl groups attached to the tertiary carbon have been replaced with deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative analyses.

The chemical formula for **3-Mercapto-3-methylbutyl-d6 Formate** is $C_6H_6D_6O_2S$.^[1] Its parent compound, 3-Mercapto-3-methylbutyl formate, has the chemical formula $C_6H_{12}O_2S$.^{[2][3][4][5][6]}

Below is a two-dimensional representation of the chemical structure of **3-Mercapto-3-methylbutyl-d6 Formate**.



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Caption: Chemical structure of **3-Mercapto-3-methylbutyl-d6 Formate**.

Physicochemical Properties

The incorporation of deuterium atoms results in a higher molecular weight for the labeled compound compared to its unlabeled counterpart. This mass difference is fundamental for its application in isotope dilution assays. A comparison of the key physicochemical properties is summarized in the table below.

Property	3-Mercapto-3-methylbutyl-d6 Formate	3-Mercapto-3-methylbutyl Formate
CAS Number	162404-32-2[1][7]	50746-10-6[3][4][5]
Molecular Formula	C6H6D6O2S[1]	C6H12O2S[2][3][4]
Molecular Weight	154.26 g/mol [1]	148.22 g/mol [5]
Monoisotopic Mass	154.1 g/mol (approx.)	148.055800318 g/mol [2]
Appearance	Not specified	Not specified
Odor	Not specified	Sulfurous, catty, caramellic, with notes of roasted coffee and meat, and a tropical nuance upon dilution[8]
Applications	Labeled internal standard for quantification[9]	Flavoring agent in foods and beverages, particularly coffee[8][10]

Experimental Protocols: Synthesis of 3-Mercapto-3-methylbutyl-d6 Formate

The synthesis of **3-Mercapto-3-methylbutyl-d6 Formate** has been described for its use as an internal standard in the accurate quantification of the unlabeled analogue in roasted coffee.[9] The multi-step synthesis is outlined below.

Objective: To synthesize [2H6]-3-mercapto-3-methylbutyl formate to serve as a stable isotope-labeled internal standard.

Materials:

- [2H6]-acetone (99.9% deuterium)
- Ethyl acetate
- Lithium bis(trimethylsilyl)amide

- Thiourea
- Lithium aluminium hydride
- Organic solvents (dried and distilled)

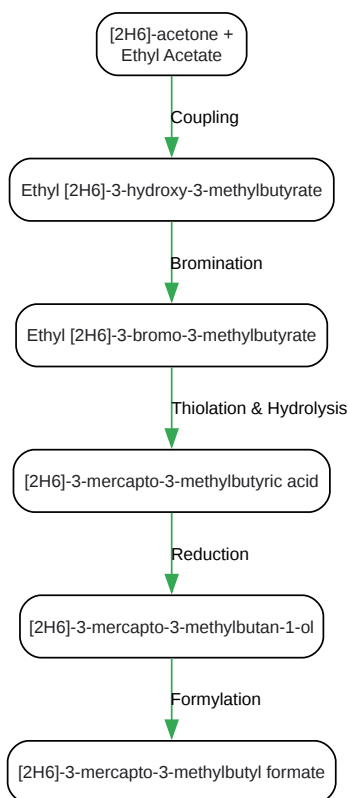
Methodology:

- Activation of Ethyl Acetate and Coupling with [2H6]-acetone: Ethyl acetate is activated at the α -position using lithium bis(trimethylsilyl)amide. This is followed by a coupling reaction with [2H6]-acetone to form ethyl [2H6]-3-hydroxy-3-methylbutyrate.^[9]
- Bromination: The hydroxyl group in ethyl [2H6]-3-hydroxy-3-methylbutyrate is substituted with bromine to yield ethyl [2H6]-3-bromo-3-methylbutyrate.^[9]
- Thiol Formation: The bromo-intermediate is treated with thiourea, followed by hydrolysis, to produce [2H6]-3-mercapto-3-methylbutyric acid.^[9]
- Reduction of Carboxylic Acid: The carboxylic acid group of [2H6]-3-mercapto-3-methylbutyric acid is reduced to a primary alcohol using lithium aluminium hydride, resulting in [2H6]-3-mercapto-3-methylbutan-1-ol.^[9]
- Formylation: The final step involves the formylation of the alcohol to yield the target compound, [2H6]-3-mercapto-3-methylbutyl formate.^[9]

Characterization: The structure and purity of the synthesized compound and its intermediates are confirmed using analytical techniques such as ^1H -NMR, ^{13}C -NMR, and mass spectrometry.^[9]

Logical Relationships in Synthesis

The synthesis of **3-Mercapto-3-methylbutyl-d6 Formate** follows a logical progression of chemical transformations, starting from commercially available deuterated acetone. The workflow is depicted in the diagram below.



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Caption: Synthetic workflow for **3-Mercapto-3-methylbutyl-d6 Formate**.

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